molecular formula C9H11N3S B13562717 Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

货号: B13562717
分子量: 193.27 g/mol
InChI 键: VPJGQKRRLMVBPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine, also known as 5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C9H11N3S, and it has a molecular weight of 193.27 g/mol . The core structure combines a thiazole ring fused to a pyridine ring, a scaffold noted for its versatility in drug design where substitutions at various positions can significantly alter bioactivity, solubility, and metabolic stability . This makes it a valuable building block for developing novel pharmacologically active agents. The thiazolo[4,5-b]pyridine scaffold is recognized for its broad potential in scientific research. While established synthetic routes for this specific trimethyl derivative involve multi-step reactions such as cyclization and functional group modifications , related thiazolopyridine and thiazolopyrimidine frameworks are extensively studied for their biological activities . These fused ring systems are frequently explored for their potential interactions with various biological targets. Notably, recent research highlights the relevance of similar structures, such as thiazolo[5,4-b]pyridine derivatives, as inhibitors of MALT-1, a key protein in the NF-κB signaling pathway, pointing to potential applications in oncology research, particularly for treating conditions like diffuse large B-cell lymphoma . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not classified as a drug or pharmaceutical. It is not approved for use in humans or animals, nor for diagnostic, therapeutic, or any other clinical applications.

属性

分子式

C9H11N3S

分子量

193.27 g/mol

IUPAC 名称

5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H11N3S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3,(H2,10,11,12)

InChI 键

VPJGQKRRLMVBPI-UHFFFAOYSA-N

规范 SMILES

CC1=C(C2=C(N=C1C)N=C(S2)N)C

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another approach uses hydrazonoyl halides as precursors to synthesize a series of thiazole and pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .

化学反应分析

Types of Reactions

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and copper iodide . Reaction conditions often involve the use of ethanol, triethylamine, and microwave irradiation .

Major Products Formed

The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit significant biological activities .

相似化合物的比较

Structural Modifications and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference CAS/Evidence
Thiazolo[4,5-b]pyridin-2-amine (base) None C₆H₅N₃S PSA: 80.77; LogP: 1.20; MW: 151.19 g/mol CAS 13575-41-2
6-Bromo-thiazolo[4,5-b]pyridin-2-amine Br at C6 C₆H₄BrN₃S Increased electrophilicity; antimicrobial potential CAS 857970-06-0
6-(Trifluoromethyl)-thiazolo[4,5-b]pyridin-2-amine CF₃ at C6 C₇H₄F₃N₃S Enhanced metabolic stability; anti-inflammatory activity Ref: 3D-GYB25052
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-thiazolo[4,5-b]pyridin-2-amine CF₃ at C7; aryl at C5, N2 C₁₇H₁₀F₃N₃S₂ Improved binding affinity; dual antibacterial/antifungal activity CAS 746608-13-9
5,6,6-Trimethyl-thiazolo[5,4-c]pyridin-2-amine CH₃ at C5, C6 (two) C₉H₁₅N₃S Increased lipophilicity; potential CNS penetration CAS 375824-89-8

Notes:

  • Trimethyl derivatives (e.g., 5,6,6-trimethyl) exhibit higher lipophilicity (LogP ~2.5 estimated) compared to the base compound, which may enhance blood-brain barrier permeability but reduce aqueous solubility .
  • Halogenated derivatives (Br, Cl, CF₃) show improved electronic properties for target binding, with CF₃ groups offering resistance to oxidative metabolism .
  • Aryl-substituted derivatives (e.g., phenyl, thiophene) demonstrate enhanced π-π stacking interactions with biological targets, critical for antimicrobial and anti-inflammatory activities .

常见问题

Q. What are the established synthetic routes for Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine?

The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Acylation and cyclization : Pyridin-2-amine derivatives can undergo acylation with carbonyl chlorides (e.g., furan-2-carbonyl chloride), followed by treatment with P₂S₅ to form thioamides. Subsequent oxidation with potassium ferricyanide in alkaline medium yields the thiazolo[4,5-b]pyridine core .
  • Alkylation : Methylation at specific positions (e.g., pyridine nitrogen) using methyl iodide under controlled conditions introduces trimethyl groups. Reaction conditions (temperature, solvent) significantly influence regioselectivity and yield .
  • Smiles rearrangement : Base-promoted nucleophilic substitution (e.g., using 1,3-(S,N)-binucleophiles) followed by nitro group replacement can generate fused thiazolo-pyridine systems .
Key StepsReagents/ConditionsReference
AcylationFuran-2-carbonyl chloride, propan-2-ol
CyclizationP₂S₅, toluene; K₃[Fe(CN)₆] in NaOH
MethylationCH₃I, controlled temperature

Q. How is structural characterization performed for this compound?

Post-synthesis characterization employs:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at 1-3 ppm) and carbon backbone .
  • IR : Confirms functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-S ~650 cm⁻¹) .
    • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 197.3 for C₉H₁₅N₃S) .
    • X-ray crystallography (if applicable): Resolves 3D structure, including methyl group orientation .

Q. What pharmacological activities are reported for thiazolo[4,5-b]pyridine derivatives?

  • Antimicrobial : Derivatives exhibit activity against Mycobacterium tuberculosis (MIC values <10 µg/mL in MABA assays) and Gram-negative bacteria (e.g., E. coli) via enoyl-ACP reductase inhibition .
  • Kinase inhibition : Structural analogs interact with tyrosine kinases (e.g., EGFR), showing potential in oncology .
  • Antioxidant : Thiazolo-pyridines scavenge free radicals (IC₅₀ ~50 µM in DPPH assays) .
ActivityTarget/MechanismReference
AntitubercularM. tuberculosis enoyl-ACP reductase
Kinase inhibitionEGFR binding pocket

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
  • Catalysts : Pd/dppf or SPhos ligands improve cross-coupling steps (e.g., aryl group introduction) .
  • Temperature control : Methylation at 0–5°C minimizes side reactions (e.g., over-alkylation) .
  • Purification : Gradient column chromatography (hexane/EtOAc) isolates high-purity product (>95%) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent protocols (e.g., MABA for antitubercular activity) to reduce variability .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups enhance kinase binding vs. electron-donating groups improve antimicrobial activity ).
  • Computational validation : Molecular docking (e.g., Schrödinger Suite) identifies binding affinity discrepancies due to protein conformational changes .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Molecular docking : Glide/SP algorithm evaluates binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
  • ADMET prediction : SwissADME estimates drug-likeness (e.g., Lipinski’s Rule compliance) and toxicity (LD₅₀) .
  • QSAR modeling : CoMFA/CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity .
MethodApplicationReference
DockingTarget binding affinity
QSARBioactivity optimization

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。